molecular formula C8H8N2O2S B1602131 2-Amino-5-methylsulfonylbenzonitrile CAS No. 26841-51-0

2-Amino-5-methylsulfonylbenzonitrile

Cat. No. B1602131
CAS RN: 26841-51-0
M. Wt: 196.23 g/mol
InChI Key: WGEWJAUIKGGSOE-UHFFFAOYSA-N
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Description

2-Amino-5-methylsulfonylbenzonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Amino-5-methylsulfonylbenzonitrile involves various chemical reactions. The exact synthetic routes can vary, but they often involve reactions with other amines, nitriles, or amides . More specific information about the synthesis process would require access to detailed chemical procedures or laboratory protocols .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylsulfonylbenzonitrile is determined by its molecular formula, C8H8N2O2S . The exact 3D structure can be determined using various analytical techniques, such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

2-Amino-5-methylsulfonylbenzonitrile can participate in various chemical reactions. For example, it can react with other amines, nitriles, or amides . The exact reactions that 2-Amino-5-methylsulfonylbenzonitrile can participate in would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-methylsulfonylbenzonitrile can be determined using various analytical techniques . These properties include its molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, closely related to 2-Amino-5-methylsulfonylbenzonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds have shown excellent inhibition efficiency, with one derivative exhibiting up to 97.83% efficiency at specific concentrations. These inhibitors are mixed type and adsorb onto the metal surface following the Langmuir adsorption isotherm, as revealed by electrochemical studies (Verma, Quraishi, & Singh, 2015).

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers, which are structurally related to 2-Amino-5-methylsulfonylbenzonitrile, have been synthesized for creating novel thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux and effective dye rejection, indicating their potential application in water treatment and dye solution processing (Liu et al., 2012).

properties

IUPAC Name

2-amino-5-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEWJAUIKGGSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567055
Record name 2-Amino-5-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylsulfonylbenzonitrile

CAS RN

26841-51-0
Record name 2-Amino-5-(methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-methylsulfonyl aniline (1.0 g, 4.9 mmol) in N-methylpyrrolidine (10 mL) was added copper (I) cyanide (4.35 g, 48.6 mmol) under nitrogen. The reaction mixture was stirred at 180° C. for 72 hours, cooled to room temperature, poured to a 1:1 mixture of ammonia and water (200 mL), stirred for 1 hour, and then filtered off. The residue was washed with CH2Cl2 (50 mL) and filtrate was extracted with CH2Cl2 (3×20 mL). The combined organic layers were backwashed with water (50 mL), dried over sodium sulfate, and concentrated to provide crude material, which was purified by flash column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexanes=1:5) to obtain 2-amino-5-methanesulfonyl-benzonitrile as a white solid. Yield: 0.1 g (13%). A suspension of potassium hydroxide (2.05 g, 36.7 mmol) in ethylene glycol (9 mL) was heated to 80° C. KOH was dissolved completely at this stage. 2-Amino-5-methanesulfonyl-benzonitrile (0.900 g, 4.59 mmol) was added to the reaction mixture and the bath temperature was increased to 185° C. and stirred for 16 hours. The resultant reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with CH2Cl2 (3×30 mL). The aqueous layer was acidified with 2 N HCl to pH 4-5, extracted with EtOAc (3×30 mL), and the combined organic layers were backwashed with water (30 mL), then brine (30 mL), dried over sodium sulfate, and evaporated, to obtain 2-amino-5-methanesulfonyl-benzoic acid. Yield: 0.750 g (75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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